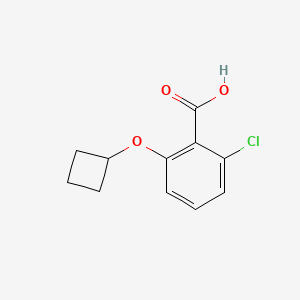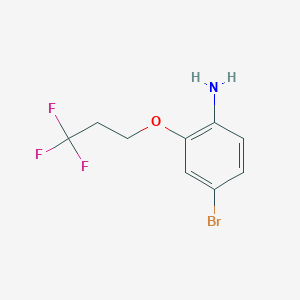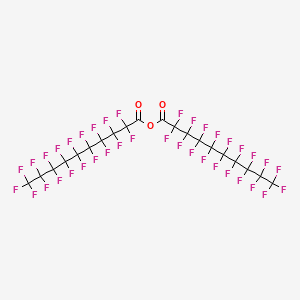
Nonadecafluorodecanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorodecanoic anhydride is a chemical compound belonging to the class of perfluoroalkyl anhydrides. It is derived from perfluorodecanoic acid, which is a type of perfluoroalkyl acid. These compounds are known for their unique properties, including high thermal stability, hydrophobicity, and resistance to chemical reactions. Due to these characteristics, perfluorodecanoic anhydride finds applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluorodecanoic anhydride can be synthesized through the reaction of perfluorodecanoic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is efficient, providing high yields and requiring simple work-up procedures.
Industrial Production Methods: In industrial settings, the production of perfluorodecanoic anhydride often involves large-scale reactions using similar dehydrating agents. The process is optimized for high throughput and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Perfluorodecanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form perfluorodecanoic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Aminolysis: Requires the presence of amines and is often conducted at elevated temperatures.
Alcoholysis: Involves alcohols and may require catalysts to proceed efficiently.
Major Products:
Hydrolysis: Produces perfluorodecanoic acid.
Aminolysis: Yields perfluorodecanoic amides.
Alcoholysis: Forms perfluorodecanoic esters.
Wissenschaftliche Forschungsanwendungen
Perfluorodecanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Wirkmechanismus
The mechanism of action of perfluorodecanoic anhydride involves its ability to react with nucleophiles, such as water, amines, and alcohols. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic. The compound can modify biomolecules by forming stable covalent bonds, thereby altering their properties and functions .
Vergleich Mit ähnlichen Verbindungen
Perfluorooctanoic acid: Shorter carbon chain, less toxic.
Perfluorodecanoic acid: Parent compound, similar properties.
Perfluorotetradecanoic acid: Longer carbon chain, higher toxicity.
Uniqueness: Perfluorodecanoic anhydride is unique due to its specific chain length and the presence of the anhydride functional group. This combination provides it with distinct reactivity and stability, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
942199-24-8 |
|---|---|
Molekularformel |
C20F38O3 |
Molekulargewicht |
1010.1 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate |
InChI |
InChI=1S/C20F38O3/c21-3(22,5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)55)1(59)61-2(60)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(56,57)58 |
InChI-Schlüssel |
ZMOVGRSTRJMBKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



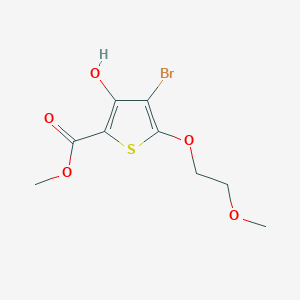
![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)
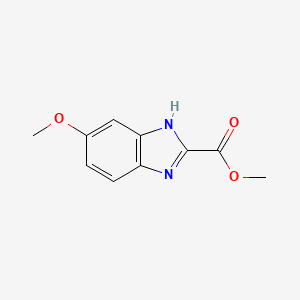

![2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran](/img/structure/B12078862.png)
